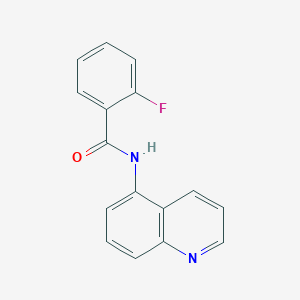

2-fluoro-N-quinolin-5-ylbenzamide

Description

Properties

CAS No. |

339336-27-5 |

|---|---|

Molecular Formula |

C16H11FN2O |

Molecular Weight |

266.27 g/mol |

IUPAC Name |

2-fluoro-N-quinolin-5-ylbenzamide |

InChI |

InChI=1S/C16H11FN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20) |

InChI Key |

MMUYQXSUHRBWPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)F |

solubility |

39.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Table 1: Method-Specific Performance Metrics

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Acylation | 72–89 | 95–98 | Low cost, simplicity | Moisture-sensitive reagents |

| Coupling Agents | 85–92 | 97–99 | High reproducibility | Higher reagent cost |

| Industrial Protocol | 90–94 | >99 | Scalability | Complex equipment needs |

Mechanistic Insights and Byproduct Formation

The acylation proceeds via nucleophilic attack of 5-aminoquinoline’s amine group on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. Common byproducts include:

- N-Acylurea : Forms if coupling agents degrade under prolonged heating.

- Dipeptide Adducts : Result from excess acid chloride reacting with the product.

Mitigation Strategies :

- Strict temperature control (<10°C during acid chloride addition).

- Use of molecular sieves to scavenge HCl.

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis:

- Ball Milling : 2-Fluorobenzoic acid, 5-aminoquinoline, and Et₃N are milled for 2 hours, yielding 78% product with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinoline N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or quinoline derivatives.

Scientific Research Applications

2-Fluoro-N-(quinolin-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activity of the quinoline moiety.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Chemical Biology: It serves as a probe for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells or microorganisms. Additionally, the fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Quinoline Substituents

Compounds featuring quinolin-6-yl groups (e.g., (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) exhibit positional isomerism compared to the target compound. reports activity values (possibly pIC₅₀ or logP) for such analogues, with (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide showing a higher value (5.928) than the 4-fluorobenzyl derivative (5.503) . The nitro group’s electron-withdrawing nature may enhance target binding affinity or solubility.

Table 1: Activity Comparison of Quinoline-Based Analogues

| Compound Name | Activity Value | Key Structural Feature |

|---|---|---|

| (E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 5.503 | 4-Fluorobenzyl substituent |

| (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 5.928 | 4-Nitrobenzyl substituent |

| 2-Fluoro-N-quinolin-5-ylbenzamide (Target) | N/A | Quinolin-5-yl, no indolinone core |

Analogues with Heterocyclic Modifications

European patents () describe compounds like 5-fluoro-N-(quinolin-7-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide, which incorporate fused triazolo-pyridine systems.

Table 2: Impact of Heterocyclic Additions

| Compound Name | Key Feature | Potential Advantage |

|---|---|---|

| This compound | Basic benzamide scaffold | Synthetic simplicity |

| 5-Fluoro-N-(quinolin-7-yl)-4-(3-oxo-triazolo-pyridin-2-yl)benzamide | Triazolo-pyridine moiety | Enhanced binding via H-bonding and rigidity |

Chlorine-Substituted Analogues

lists 2-Chloro-6-methyl-N-phenylbenzamide (similarity score: 0.80), which replaces fluorine with chlorine. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability but increase hydrophobic interactions. However, fluorine’s smaller size and stronger C-F bond often make it preferable in drug design for improved pharmacokinetics .

Sulfonamide vs. Benzamide Derivatives

Compounds like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide () replace the benzamide group with a sulfonamide. Sulfonamides generally exhibit stronger acidity and different hydrogen-bonding profiles, which can alter target selectivity and solubility .

Biological Activity

2-Fluoro-N-quinolin-5-ylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and comparative data with related compounds.

Basic Information:

| Property | Value |

|---|---|

| CAS No. | 339336-27-5 |

| Molecular Formula | C16H11FN2O |

| Molecular Weight | 266.27 g/mol |

| IUPAC Name | This compound |

| Solubility | 39.7 µg/mL at pH 7.4 |

The compound features a quinoline moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of fluorine enhances its metabolic stability and binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells and microorganisms. The fluorine atom contributes to increased lipophilicity, enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties across various cancer cell lines. For instance:

- In vitro studies show that this compound has significant cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 10 to 15 µM .

- In a mouse model of Ehrlich ascites carcinoma (EAC), the compound reduced tumor growth significantly and extended the lifespan of treated animals without noticeable side effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Studies

-

Study on Anticancer Efficacy:

- A study evaluated the efficacy of this compound against various cancer cell lines, revealing it as a promising candidate for further development. The study reported an IC50 value of approximately 14 µM against MDA-MB-468 breast cancer cells, which are known for their resistance to conventional therapies .

-

Antimicrobial Assessment:

- Another research effort focused on the antimicrobial potential of this compound, highlighting its effectiveness against resistant strains of bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural features that allow it to bind effectively to bacterial enzymes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | IC50 (µM) (MCF7) | IC50 (µM) (A549) | Notes |

|---|---|---|---|

| 2-Fluoro-N-(quinolin-8-yl)benzamide | 18 | 20 | Slightly less potent than the target compound |

| 2-Chloro-N-(quinolin-5-yl)benzamide | 25 | 30 | Reduced activity due to chlorine substitution |

| 2-Methyl-N-(quinolin-5-yl)benzamide | 22 | 28 | Methyl group decreases binding affinity |

The data suggest that the fluorine substitution at the ortho position significantly enhances the biological activity compared to other halogenated or substituted derivatives.

Q & A

Basic: What are the optimal synthetic routes for 2-fluoro-N-quinolin-5-ylbenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be achieved via ruthenium-catalyzed deaminative coupling reactions. Key steps include:

- Catalyst Selection : Use [Ru(p-cymene)Cl₂]₂ with phosphine ligands to enhance coupling efficiency.

- Substrate Preparation : Start with 2-aminobenzamides and 2'-hydroxyaryl ketones to form the benzamide scaffold.

- Reaction Conditions : Optimize temperature (80–100°C) and solvent (toluene or DMF) to balance yield and purity. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data collected at 150 K. Disorder in residues should be modeled with SHELX .

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR, focusing on fluorine-induced splitting patterns (e.g., F coupling in aromatic regions) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to confirm structural integrity .

Basic: How does the fluorine substituent influence the compound’s stability under oxidative/reductive conditions?

Answer:

The 2-fluoro group enhances electron-withdrawing effects, stabilizing the benzamide core against oxidation. However, under strong reducing conditions (e.g., LiAlH₄), the quinoline ring may undergo partial hydrogenation. Mitigate degradation by:

- Oxidative Stability Testing : Use H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to assess ketone/carboxylic acid formation .

- Reductive Conditions : Employ catalytic hydrogenation (Pd/C, H₂) at controlled pressures to avoid over-reduction .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

- Quantum Chemical Analysis : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying reactive sites for target binding .

- Molecular Docking : Simulate interactions with receptors (e.g., kinases) using AutoDock Vina, focusing on fluorine’s role in hydrophobic pocket occupancy .

- QSAR Models : Train models with datasets of fluorinated benzamides to correlate substituent effects (e.g., logP, polar surface area) with activity .

Advanced: What structure-activity relationship (SAR) trends are observed in fluorinated benzamide analogs?

Answer:

- Quinoline Substitution : The 5-position on quinoline favors π-π stacking with aromatic residues in enzymes (e.g., topoisomerase II).

- Fluorine Positioning : 2-Fluoro on benzamide enhances metabolic stability but may reduce solubility; compare with 4-fluoro analogs via logD measurements .

- Bioassay Design : Test derivatives in enzyme inhibition assays (IC₅₀) and cell-based models (e.g., cytotoxicity in cancer lines) to rank potency .

Advanced: How should researchers address contradictory data in pharmacological studies of this compound?

Answer:

- Contextual Analysis : Re-examine experimental variables (e.g., cell line heterogeneity, assay endpoints) using triangulation (e.g., orthogonal assays like SPR and thermal shift) .

- Batch Consistency : Verify compound purity (>95% via HPLC) and crystallinity (PXRD) to exclude batch-specific artifacts .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Advanced: What safety protocols are critical for handling this compound in lab settings?

Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates (S22/S24/25 protocols) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How does crystallographic data inform the design of this compound derivatives?

Answer:

- Torsion Angle Analysis : X-ray structures reveal planar benzamide-quinoline dihedral angles (~15°), guiding steric modifications for improved target fit .

- Hydrogen Bond Networks : Map interactions (e.g., N–H···O=C) to prioritize derivatives with enhanced binding (e.g., introducing hydroxyl groups) .

- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms with higher bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.